Clamicocina

Descripción general

Descripción

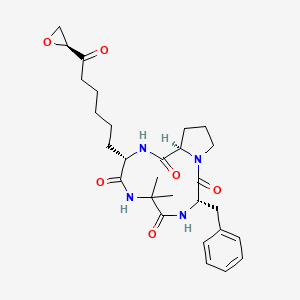

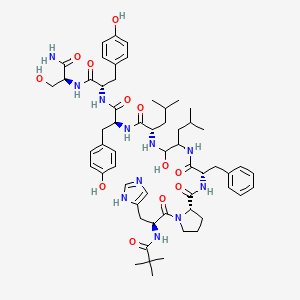

Clamidocina es un tetrapéptido cíclico de origen natural que se aisló originalmente del hongo Diheterospora chlamydosporia. Es conocido por sus potentes efectos inhibitorios sobre las histona desacetilasas (HDAC), que desempeñan un papel crucial en la regulación de la expresión génica a través de la remodelación de la cromatina. La estructura única del compuesto incluye una porción de epoxycetona, que es esencial para su actividad biológica .

Aplicaciones Científicas De Investigación

La clamidocina tiene una amplia gama de aplicaciones de investigación científica, entre ellas:

Química: Se utiliza como andamiaje para el desarrollo de nuevos inhibidores de HDAC.

Biología: Se estudia su papel en la regulación epigenética y la expresión génica.

Industria: Posibles aplicaciones en la agricultura como regulador del crecimiento de las plantas.

Mecanismo De Acción

La clamidocina ejerce sus efectos inhibiendo las histona desacetilasas (HDAC), que son enzimas implicadas en la eliminación de los grupos acetilo de las proteínas histonas. Esta inhibición conduce a un aumento de la acetilación de las histonas, lo que da lugar a una estructura de la cromatina más relajada y a una mayor expresión génica. La porción de epoxycetona de la clamidocina se une covalentemente al sitio activo de las HDAC, bloqueando así su actividad .

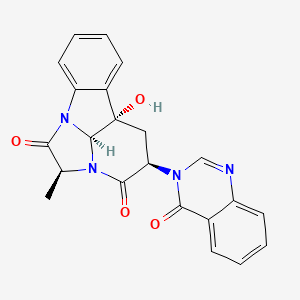

Compuestos similares:

Trapoxin: Otro tetrapéptido cíclico con actividad inhibitoria de HDAC.

Apicidina: Un tetrapéptido cíclico conocido por su potente inhibición de HDAC.

Azumamidas: Un grupo de tetrapéptidos cíclicos con propiedades inhibitorias de HDAC similares.

Unicidad de la clamidocina: La clamidocina es única debido a su porción específica de epoxycetona, que proporciona un mecanismo distinto de inhibición de HDAC en comparación con otros tetrapéptidos cíclicos. Esta estructura única permite la unión covalente a las HDAC, lo que la convierte en una herramienta valiosa en la investigación epigenética y en las posibles aplicaciones terapéuticas .

Análisis Bioquímico

Biochemical Properties

Chlamydocin interacts with enzymes such as HDAC1 and HDAC6 . It increases the acetylation of histone H3 and histone H4 in A2780 cells . The nature of these interactions involves the inhibition of HDAC, which leads to increased acetylation of histones .

Cellular Effects

Chlamydocin has been shown to inhibit the growth of various cancer cells, including A2780, Malme-3M, MCF-7, HT-29, and HeLa cells . It influences cell function by altering gene expression through the acetylation of histones .

Molecular Mechanism

Chlamydocin exerts its effects at the molecular level by inhibiting HDACs . This inhibition leads to increased acetylation of histones H3 and H4, which can result in changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Chlamydocin have been studied over time in laboratory settings . It has been shown to promote the development of cloned embryos

Dosage Effects in Animal Models

The effects of Chlamydocin at different dosages have been studied in animal models . It has been shown to improve the development of mouse somatic cell nuclear transfer embryos

Metabolic Pathways

Chlamydocin is involved in the metabolic pathway of histone acetylation . It interacts with enzymes such as HDAC1 and HDAC6, leading to increased acetylation of histones

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la clamidocina implica la síntesis de péptidos en fase sólida (SPPS) utilizando bloques de construcción de aminoácidos protegidos con Fmoc. Los precursores de péptidos lineales se ensamblan en un soporte sólido, seguido de ciclación cabeza-cola para formar la estructura de tetrapéptido cíclico. La ciclación se lleva a cabo mediante un método de adición inversa lenta para evitar la formación de productos secundarios indeseados de ciclo-oligómeros de orden superior .

Métodos de producción industrial: La producción industrial de clamidocina normalmente implica procesos de fermentación utilizando el hongo Diheterospora chlamydosporia. El compuesto se extrae y purifica posteriormente utilizando técnicas cromatográficas. Los avances en la biología sintética y la ingeniería metabólica pueden optimizar aún más la producción de clamidocina y sus análogos .

Análisis De Reacciones Químicas

Tipos de reacciones: La clamidocina se somete a diversas reacciones químicas, entre ellas:

Oxidación: La porción de epoxycetona puede oxidarse en condiciones específicas.

Reducción: Las reacciones de reducción pueden modificar el grupo epoxycetona para formar diferentes análogos.

Sustitución: El anillo de aziridina dentro del péptido cíclico puede sufrir reacciones de sustitución nucleófila.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el peróxido de hidrógeno o los perácidos.

Reducción: Reactivos como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Nucleófilos como la azida de sodio o el tiolfenol.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen diversos análogos de la clamidocina con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas .

Comparación Con Compuestos Similares

Trapoxin: Another cyclic tetrapeptide with HDAC inhibitory activity.

Apicidin: A cyclic tetrapeptide known for its potent HDAC inhibition.

Azumamides: A group of cyclic tetrapeptides with similar HDAC inhibitory properties.

Uniqueness of Chlamydocin: Chlamydocin is unique due to its specific epoxyketone moiety, which provides a distinct mechanism of HDAC inhibition compared to other cyclic tetrapeptides. This unique structure allows for covalent binding to HDACs, making it a valuable tool in epigenetic research and potential therapeutic applications .

Propiedades

IUPAC Name |

(3S,9S,12R)-3-benzyl-6,6-dimethyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O6/c1-28(2)27(37)30-20(16-18-10-5-3-6-11-18)26(36)32-15-9-13-21(32)25(35)29-19(24(34)31-28)12-7-4-8-14-22(33)23-17-38-23/h3,5-6,10-11,19-21,23H,4,7-9,12-17H2,1-2H3,(H,29,35)(H,30,37)(H,31,34)/t19-,20-,21+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYJGGKDGBXCNY-QXUYBEEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCC(=O)C3CO3)CC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)CCCCCC(=O)[C@@H]3CO3)CC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60967968 | |

| Record name | 9-Benzyl-1,4,7-trihydroxy-6,6-dimethyl-3-[6-(oxiran-2-yl)-6-oxohexyl]-6,9,12,13,14,14a-hexahydropyrrolo[1,2-a][1,4,7,10]tetraazacyclododecin-10(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53342-16-8 | |

| Record name | Chlamydocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053342168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Benzyl-1,4,7-trihydroxy-6,6-dimethyl-3-[6-(oxiran-2-yl)-6-oxohexyl]-6,9,12,13,14,14a-hexahydropyrrolo[1,2-a][1,4,7,10]tetraazacyclododecin-10(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

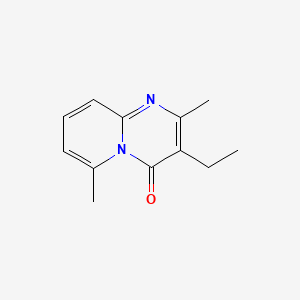

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B1668545.png)

![(3z)-3-Imino-8,9-dimethoxy-5,6-dihydro[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile](/img/structure/B1668553.png)

![4-[3-Oxo-3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-propenyl]-benzoic acid](/img/structure/B1668566.png)